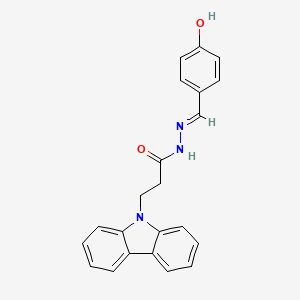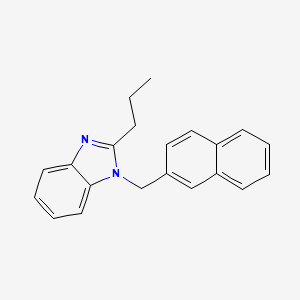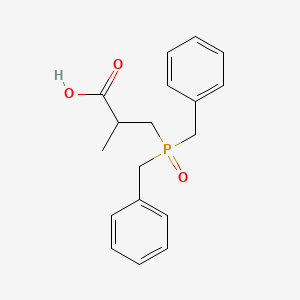
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide, also known as CBHPH, is a hydrazone derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has shown promising results in scientific research, particularly in the areas of cancer therapy, antimicrobial activity, and enzyme inhibition. In
Wirkmechanismus
The mechanism of action of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide varies depending on the application. In cancer therapy, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide inhibits the Akt/mTOR signaling pathway, which leads to the induction of apoptosis in cancer cells. In antimicrobial activity, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide disrupts the bacterial cell membrane, leading to cell death. In enzyme inhibition, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased cholinergic activity.
Biochemical and Physiological Effects:
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown various biochemical and physiological effects, including induction of apoptosis in cancer cells, inhibition of bacterial growth, and increased cholinergic activity. Additionally, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide is its low toxicity, which makes it a safer alternative to other compounds. Additionally, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown high yield and purity in synthesis, making it a cost-effective option for lab experiments. However, one limitation of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide research, including the exploration of its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide for different applications. Furthermore, the development of novel synthesis methods and modifications to the structure of 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide may lead to improved efficacy and reduced toxicity.
Synthesemethoden
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide can be synthesized through various methods, including the reaction between 4-hydroxybenzaldehyde and 3-(9H-carbazol-9-yl)propanohydrazide in the presence of a catalyst such as acetic acid. Another method involves the reaction between 4-hydroxybenzaldehyde and 3-(9H-carbazol-9-yl)propanehydrazide in the presence of a base such as sodium hydroxide. Both methods have shown to be effective in synthesizing 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide with high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown potential in various scientific research applications, particularly in the areas of cancer therapy, antimicrobial activity, and enzyme inhibition. In cancer therapy, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has been shown to induce apoptosis in cancer cells through the inhibition of the Akt/mTOR signaling pathway. 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3-(9H-carbazol-9-yl)-N'-(4-hydroxybenzylidene)propanohydrazide has shown enzyme inhibition activity against acetylcholinesterase, which is a target for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-17-11-9-16(10-12-17)15-23-24-22(27)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1-12,15,26H,13-14H2,(H,24,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWHDILRZOLZSS-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6118221.png)
![N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6118229.png)
![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6118239.png)
![6-(4-ethoxyphenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6118244.png)

![ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B6118258.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B6118261.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6118269.png)
![(1H-benzimidazol-2-ylmethyl){[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6118273.png)
![1-ethyl-4-[(4-isopropoxybenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B6118282.png)
![3-[1-(methoxyacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6118285.png)
![N-(4-ethoxyphenyl)-N'-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6118314.png)
![ethyl 2-{[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6118329.png)